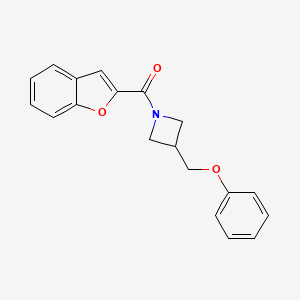
Benzofuran-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzofuran-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone is a synthetic compound that belongs to the class of azetidinyl benzofuran ketones.
准备方法
The synthesis of Benzofuran-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone involves several steps. One common method includes the reaction of benzofuran derivatives with azetidinyl intermediates under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
化学反应分析
Benzofuran-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
科学研究应用
Benzofuran-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Benzofuran-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Benzofuran-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone can be compared with other similar compounds, such as:
Benzofuran derivatives: These compounds share the benzofuran moiety and exhibit similar biological activities.
Azetidinyl ketones: Compounds with azetidinyl rings and ketone groups may have comparable chemical properties and reactivity.
Unique Features:
生物活性
Benzofuran-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of azetidinyl benzofuran ketones. Its IUPAC name is 1-benzofuran-2-yl-[3-(phenoxymethyl)azetidin-1-yl]methanone. The compound exhibits a complex structure that allows it to interact with various biological targets, notably the Epidermal Growth Factor Receptor (EGFR).
The primary mechanism of action for this compound involves the inhibition of EGFR activity. This receptor plays a crucial role in cell growth and proliferation pathways. By inhibiting EGFR, the compound effectively disrupts these pathways, leading to reduced cell growth, particularly in cancer cells.
Anticancer Properties
Research indicates that Benzofuran derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that similar benzofuran compounds can induce cytotoxicity in various cancer cell lines, including leukemia and lung cancer cells. The compound's efficacy is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Preliminary studies indicate potential effectiveness against various bacterial strains, although specific data on its spectrum of activity remains limited.
Pharmacokinetics
The pharmacokinetic profile of Benzofuran derivatives suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties. This is essential for therapeutic applications, as compounds with optimal pharmacokinetics are more likely to achieve effective concentrations at target sites within the body.
Case Studies and Research Findings
Several studies have explored the biological activities of benzofuran derivatives:
- Study on Anticancer Activity : A study conducted by Abdelfatah et al. demonstrated that benzofuran derivatives could significantly inhibit cancer cell proliferation through interactions with critical signaling pathways like AKT .
- Structure–Activity Relationship (SAR) : Research has indicated that modifications in the benzofuran structure can enhance anticancer activity. For example, the introduction of halogen atoms at specific positions on the benzofuran ring was shown to increase cytotoxicity against cancer cells .
- In Vivo Studies : In vivo experiments using murine models have reported significant reductions in tumor size following treatment with related benzofuran compounds without adverse effects on body weight or vital organ size .
属性
IUPAC Name |
1-benzofuran-2-yl-[3-(phenoxymethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-19(18-10-15-6-4-5-9-17(15)23-18)20-11-14(12-20)13-22-16-7-2-1-3-8-16/h1-10,14H,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWFLEQHWYZXLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)COC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













